Vanadium hydride
Description
Structure
2D Structure
Properties
IUPAC Name |
hydride;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/V.5H/q;5*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBXMZKVQTVCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[H-].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.981 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12713-06-3, 13966-93-3 | |
| Record name | Vanadium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012713063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Advanced Preparation Techniques for Vanadium Hydrides
Established Synthesis Routes for Vanadium Hydrides
Traditional methods for producing vanadium hydrides primarily involve the direct interaction of vanadium metal with hydrogen. One of the most common approaches is the gas-phase loading of hydrogen into vanadium metal. This process is typically conducted by reacting vanadium metal with hydrogen gas at elevated temperatures, often around 200–300°C, under controlled pressure. ustb.edu.cn This causes hydrogen atoms to be absorbed into the vanadium lattice, forming various hydride phases. ustb.edu.cn The stoichiometry of the resulting vanadium hydride, represented as VHₓ, can be controlled by adjusting the temperature and hydrogen pressure during the synthesis.
The V-H system exhibits several distinct phases, including a solid solution (α-phase), the β-phase which encompasses V₂H and VH, and the γ-phase (VH₂). mdpi.com The formation proceeds sequentially; as hydrogenation progresses, the α-phase transforms into the β₁ phase (a low-temperature V₂H phase). researchgate.net Further hydrogenation leads to the β₂ phase (a high-temperature V₂H phase) or VH, and finally, the fully hydrogenated γ-phase (VH₂) is formed. researchgate.net The dihydride VH₂ can be synthesized by reacting vanadium with hydrogen at higher pressures and temperatures, for instance, at 6.9 bar and 450°C, though this phase is noted to be unstable at room temperature. arxiv.org
Electrolytic methods also represent an established route for preparing vanadium hydrides. researchgate.netpsu.edu This technique involves heating vanadium metal in the presence of hydrogen, using an electrolytic process to facilitate the hydrogenation. researchgate.netpsu.edu Another established, albeit more complex, chemical reduction method involves mixing a vanadium source—such as vanadium oxide, calcium vanadate, or ammonium (B1175870) vanadate—with magnesium metal in the presence of calcium or lithium. imec-int.com This mixture is heated in a sealed container under a hydrogen atmosphere, causing the vanadium to be reduced and subsequently converted into this compound. imec-int.com Impurities are then removed using an acid wash to yield the final product. imec-int.com
The different phases of this compound have varying thermodynamic stabilities. The β₁ phase (V₂H) is particularly stable, making its dehydrogenation difficult under moderate conditions. psu.edu In contrast, the γ-phase (VH₂) is less stable, allowing for hydrogen absorption and desorption to occur at more moderate temperatures and pressures. psu.edu This distinction means that often only about half of the hydrogen stored in fully hydrogenated vanadium can be utilized in reversible cycling processes. mdpi.compsu.edu
Table 1: Comparison of Established Synthesis Routes for Vanadium Hydrides
| Synthesis Method | Precursors | Typical Conditions | Resulting Phases | Key Characteristics |
|---|---|---|---|---|
| Gas-Phase Hydrogenation | Vanadium metal, Hydrogen gas | 200–450°C, Controlled H₂ pressure (e.g., 6.9 bar for VH₂) | α, β (V₂H, VH), γ (VH₂) | Most common method; stoichiometry is pressure and temperature-dependent. ustb.edu.cnresearchgate.netarxiv.org |
| Electrolytic Synthesis | Vanadium metal, Hydrogen | Heating with electrolysis | Vanadium Hydrides (e.g., VH~1.6) | An alternative to direct gas-phase reaction. researchgate.netarxiv.org |
| Reductive Hydrogenation | Vanadium oxides/vanadates, Mg metal, Ca/Li additive, H₂ gas | Heating (660-850°C) in a sealed container | This compound | Multi-step chemical process suitable for non-metallic vanadium precursors. imec-int.com |
Advanced Preparation Methodologies for Tailored Vanadium Hydrides
To enhance the properties of vanadium hydrides for applications like hydrogen storage, advanced synthesis techniques have been developed. These methods focus on creating materials with specific structures, such as thin films or nanocomposites, to improve kinetics and storage capacity.
Thin film deposition offers a way to create nanostructured this compound systems with potentially superior hydrogen sorption kinetics. Various physical vapor deposition (PVD) techniques are employed for this purpose.
Sputtering: This is a widely used method where a vanadium-containing target is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. Reactive sputtering can be performed by introducing a reactive gas like oxygen or nitrogen into the chamber to form oxides or nitrides. arxiv.org For instance, RF sputtering from a vanadium target in an Ar:O₂ atmosphere can produce amorphous vanadium oxide (a-VOₓ) films. nih.gov Vanadium oxide films, often V₂O₅ or V₂O₃, can serve as precursors which are subsequently hydrogenated. arxiv.orgimec-int.com Post-deposition annealing is often required to crystallize the films and achieve the desired phase. acs.org
Ion Beam-Assisted Deposition (IBAD): This technique combines evaporation of the source material (vanadium) with simultaneous bombardment by an ion beam (e.g., N⁺, He⁺). scirp.org IBAD allows for the creation of nanocrystalline VNₓ films with a high density of intergranular pores. scirp.org This porous structure provides a network of channels that facilitates rapid hydrogen absorption and desorption. scirp.orgoalib.com Films produced by IBAD have been shown to accumulate hydrogen within minutes and retain it at room temperature and atmospheric pressure. scirp.org
Atomic Layer Deposition (ALD): ALD is a technique that builds films one atomic layer at a time, offering precise control over thickness and conformality. imec-int.comacs.org While as-deposited vanadium oxide films via ALD are generally amorphous, they can be converted to crystalline VO₂ through post-annealing processes. acs.org The properties of ALD-grown films can be further tuned by treatments such as exposure to hydrogen plasma. acs.org
These techniques allow for the fabrication of model systems to study hydride formation and can be used to create coatings on other materials to modify their properties. imec-int.comimec-int.comjobteaser.com
Table 2: Thin Film Deposition Techniques for Vanadium-Based Hydride Precursors
| Deposition Technique | Target/Precursor | Key Process Parameters | Film Characteristics |
|---|---|---|---|
| Sputtering (RF, Magnetron) | V, V₂O₅, V₂O₃ | Reactive gas (O₂, N₂), Substrate temperature, Post-annealing | Amorphous or nanocrystalline V/VOₓ/VNₓ films. arxiv.orgnih.govscirp.org |
| Ion Beam-Assisted Deposition (IBAD) | Evaporated Vanadium | Simultaneous ion beam (N⁺, He⁺) bombardment | Nanocrystalline films with a porous, granular structure. scirp.orgoalib.com |
| Atomic Layer Deposition (ALD) | Chemical precursors | Sequential precursor pulses, Post-annealing, Plasma treatments | Highly conformal and uniform amorphous films, crystallizable via annealing. imec-int.comacs.org |
Mechanochemical synthesis, primarily through high-energy ball milling, is a versatile, solvent-free technique for producing nanostructured materials and composites. mdpi.comcnr.it This method has been extensively used to modify the hydrogen storage properties of various hydrides, including those based on vanadium. cnr.itmdpi.com
The process involves milling powders of the constituent materials (e.g., vanadium and a catalyst or another metal) in a high-energy mill. cnr.it The intense mechanical action leads to repeated fracturing and welding of powder particles, resulting in the formation of nanocrystalline grains, a high density of defects, and a large number of grain boundaries. mdpi.com These microstructural features serve as rapid diffusion pathways for hydrogen atoms, significantly enhancing the kinetics of hydrogen absorption and desorption. mdpi.com
Reactive ball milling is a variation where the milling is conducted under a reactive gas atmosphere, such as hydrogen. mdpi.com This allows for the direct synthesis of hydrides during the milling process. For example, VHₓ (with x ranging from 0.67 to 0.82) has been produced by reactive ball milling of vanadium powder under approximately 1 MPa of hydrogen pressure. mdpi.com Similarly, pseudobinary dihydrides like Ti₁₋ₓVₓH₂ can be synthesized by milling the elemental metal powders under high hydrogen pressure, resulting in highly nanostructured compounds. arxiv.org
Ball milling is also a key technique for preparing composites. For instance, vanadium-based catalysts can be milled with magnesium hydride (MgH₂) to improve its hydrogen storage performance. ustb.edu.cnresearchgate.net The milling process ensures an intimate mixture and dispersion of the catalyst, which can lower the desorption temperature of MgH₂. ustb.edu.cn In some cases, new hydride phases formed from the additives during cycling can act as "hydrogen pumps," further accelerating the diffusion process. mdpi.com
Aluminothermic reduction is a well-established and cost-effective industrial process for producing vanadium metal from its oxides, typically vanadium pentoxide (V₂O₅). mdpi.comresearchgate.netup.ac.za The process involves a highly exothermic reaction between V₂O₅ and aluminum powder. mdpi.comup.ac.za
A significant consequence of this synthesis route is that aluminum is an unavoidable impurity in the resulting vanadium metal. osti.gov The presence of such impurities can influence the subsequent formation of this compound and its properties. Alloying elements are known to modify the stability of this compound phases. researchgate.net Specifically, elements that contract the host vanadium lattice tend to raise the plateau pressure for hydride formation, thereby decreasing the hydride's stability. researchgate.net Conversely, elements that expand the lattice can enhance stability. researchgate.net
Theoretical studies have shown that adding aluminum to magnesium hydride can reduce the binding energy of hydrogen, which is desirable for lowering the hydrogen desorption temperature. osti.gov However, in the context of vanadium, impurities like aluminum can also have detrimental effects. For example, interstitial impurities are a primary factor in determining the ductility of vanadium. mdpi.com While small amounts of aluminum may not affect ductility at room temperature, the presence of impurities can influence defect formation and segregation, which in turn impacts the material's mechanical integrity upon hydrogenation and dehydrogenation cycles. mdpi.com In applications such as vanadium redox flow batteries, aluminum impurities can lead to the formation of precipitates on electrodes, severely affecting performance. researchgate.net Therefore, while aluminothermy is an economical route to produce the vanadium precursor, the residual aluminum content must be carefully considered and controlled as it directly influences the characteristics and performance of the final this compound material.
Structural Characterization and Phase Transformations in Vanadium Hydrogen Systems
Fundamental Crystallographic Analyses of Vanadium Hydride Phases
Alpha (α) Phase Structural Elucidation
The α phase of this compound exists at low hydrogen concentrations and higher temperatures. jps.jp It is characterized as a solid solution where hydrogen atoms are randomly distributed within the body-centered cubic (BCC) lattice of the vanadium metal. jps.jpdiva-portal.orgaip.org This random occupation of interstitial sites by hydrogen results in an expansion of the host lattice, but the fundamental BCC structure of vanadium is retained. materialsproject.org Inelastic neutron scattering studies have been instrumental in confirming that hydrogen atoms in the α phase primarily occupy tetrahedral-type interstitial sites. aip.org The disordered nature of hydrogen within the α phase is a key characteristic, marking it as a lattice gas system.
Beta (β) Phase Structural Elucidation
As the hydrogen concentration increases at temperatures below approximately 200°C, the α phase transforms into the β phase. This phase is an ordered monoclinic structure, often approximated as a body-centered tetragonal (BCT) lattice with a c/a ratio greater than 1. iaea.orgresearchgate.net Specifically, in the V₂H (or VH₀.₅) composition, the structure is monoclinic but nearly BCT. researchgate.net Neutron diffraction studies have been crucial in determining that in the β phase, hydrogen atoms occupy specific octahedral interstitial sites (O_z sites). jps.jpaip.orgresearchgate.net This ordering of hydrogen atoms into every second (110) plane leads to the observed change in crystal symmetry from cubic to monoclinic/tetragonal. Inelastic neutron scattering data further supports that at this phase, both octahedral and tetrahedral sites can be occupied. aip.org
Gamma (γ) Phase Structural Elucidation
At even higher hydrogen concentrations, typically approaching VH₂, the γ phase is formed. This phase adopts a face-centered cubic (FCC) crystal structure. iaea.org In this structure, the hydrogen atoms are found to occupy regular tetrahedral interstitial sites, analogous to the fluorine positions in a CaF₂-type structure. aip.org The formation of the γ phase represents a significant restructuring of the vanadium lattice to accommodate the high density of hydrogen atoms.
Table 1: Crystallographic Data of this compound Phases
| Phase | Composition Range | Crystal System | Hydrogen Site Occupancy |
| α | Low H concentration | Body-Centered Cubic (BCC) | Random, primarily Tetrahedral |
| β | ~VH₀.₅ - VH₀.₈ | Monoclinic (pseudo-BCT) | Ordered, primarily Octahedral (O_z) |
| γ | ~VH₂ | Face-Centered Cubic (FCC) | Tetrahedral |
High-Pressure Induced Structural Transformations in Vanadium Dihydrides
The application of high pressure provides a powerful tool to explore novel structural phases and properties of metal hydrides. In the case of vanadium dihydride (VH₂), first-principles calculations combined with crystal structure prediction methods have revealed pressure-induced phase transitions. At ambient pressure, VH₂ is predicted to exist in a cubic Fm-3m phase, which is a metallic and ionic crystal. researchgate.netscispace.com
Under compression, a structural transformation is predicted to occur at approximately 47.36 GPa, where the cubic Fm-3m phase transitions to an orthorhombic Pnma structure. researchgate.net This high-pressure phase is also metallic and dynamically stable. researchgate.net The coordination environment of the vanadium atoms changes significantly during this transition, from a regular VH₈ cube in the Fm-3m phase to a distorted VH₉ tetrakaidecahedron in the Pnma phase. researchgate.netscispace.com These high-pressure studies are crucial for understanding the fundamental behavior of vanadium hydrides under extreme conditions and for the potential synthesis of new materials with unique properties. researchgate.net It is important to note that pure vanadium metal also undergoes a pressure-induced phase transition from BCC to a rhombohedral structure at around 61.5 GPa under quasi-hydrostatic conditions. aps.org
Hydrogen Interstitial Site Occupation within Vanadium Lattices
The location of hydrogen atoms within the vanadium crystal lattice is a critical factor that dictates the structure and properties of the resulting hydride phases. In a body-centered cubic (BCC) lattice like that of vanadium, there are two primary types of interstitial sites available for hydrogen occupation: tetrahedral (T) sites and octahedral (O) sites. diva-portal.org The preference for one site over the other is determined by factors such as the size of the interstitial hole, the electronic structure, and the strain effects induced by the hydrogen atom.
Tetrahedral Interstitial Site Occupation
In the body-centered cubic (BCC) lattice of vanadium, theoretical and experimental studies have shown that hydrogen atoms preferentially occupy tetrahedral interstitial sites (TISs). researchgate.net First-principles calculations indicate that the formation energy for a hydrogen atom in a TIS is significantly lower than in an octahedral interstitial site (OIS), making it the more stable position. researchgate.net This preference is particularly evident in the disordered α phase, where hydrogen atoms are randomly distributed among the available tetrahedral sites. aip.orgdiva-portal.org Neutron scattering experiments have provided direct evidence for this tetrahedral occupancy in the α phase. aip.org The occupation of these sites leads to a local expansion of the lattice and a hybridization between the hydrogen 1s orbital and the vanadium 3d band, which in turn influences the electronic properties of the material. diva-portal.org While tetrahedral sites are favored in the α phase, the site preference can be influenced by factors such as strain, with some calculations suggesting that octahedral site occupancy can become more favorable under certain strain conditions. diva-portal.org
Octahedral Interstitial Site Occupation
In the body-centered cubic (BCC) lattice of vanadium, hydrogen atoms can occupy two types of interstitial sites: tetrahedral (T) and octahedral (O). While the α-phase solid solution sees hydrogen in tetrahedral sites, the formation of the β-phase hydride at lower temperatures and higher hydrogen concentrations is characterized by the ordered occupation of octahedral sites. researchgate.net Specifically, in the body-centered tetragonal (BCT) structure of the β-phase (monohydride), hydrogen atoms preferentially occupy the octahedral sites along the c-axis, often referred to as O_z sites. aip.org Density functional theory (DFT) calculations have corroborated this, indicating that a BCT structure with hydrogen fully occupying these O_z sites accurately describes the crystal structure of VH_1.0. iaea.org This ordering of hydrogen into specific octahedral sites is a notable feature of the this compound system. diva-portal.org
Influence of Lattice Strain and Alloying on Hydrogen Site Preference
The preference for hydrogen to occupy specific interstitial sites is not static and can be significantly influenced by both lattice strain and the introduction of alloying elements. arxiv.orgnih.gov Density functional theory calculations have demonstrated that the site occupancy of hydrogen in vanadium is strongly dependent on the strain state of the lattice. arxiv.orgnih.gov Uniaxial strain, for instance, can alter the relative energies of the tetrahedral and octahedral sites, thereby dictating which site is more favorable for hydrogen occupation. arxiv.orgresearchgate.net This provides a framework for understanding the hysteresis observed in the α to β phase transition in bulk vanadium and the preference for octahedral sites in strained vanadium layers. arxiv.orgnih.gov
Phase Diagram Investigations of Vanadium-Hydrogen and Vanadium-Deuterium Systems
The phase diagrams of the vanadium-hydrogen (V-H) and vanadium-deuterium (V-D) systems are complex, exhibiting multiple phases and significant isotopic effects. These diagrams are crucial for understanding the thermodynamic behavior and for the development of vanadium-based hydrogen storage materials.
Experimental Determination of Vanadium-Hydrogen Phase Boundaries
The phase boundaries in the V-H system have been experimentally determined using a variety of techniques, including X-ray diffraction (XRD), pressure-composition-temperature (PCT) measurements, and thermal analysis. researchgate.netrsc.orgrsc.org At room temperature, as the hydrogen concentration increases, the system transitions from a solid solution α-phase (BCC) to a two-phase region of (α + β), and then to the β-phase (BCT). researchgate.netresearchgate.net Further increases in hydrogen lead to the formation of other hydride phases, such as the dihydride (VH_2) with a face-centered cubic (FCC) structure. iaea.orgmsrjournal.com Ultra-high vacuum techniques have been employed to investigate the system at low pressures and temperatures, providing detailed thermodynamic data for the α-phase. rsc.org These studies have helped to map out the regions of stability for the various hydride phases as a function of temperature and hydrogen concentration. researchgate.netrsc.org
Isotopic Effects on Vanadium-Hydrogen Phase Diagram Topology
A remarkable feature of the V-H system is the significant difference between the phase diagrams of vanadium-protium (V-H) and vanadium-deuterium (V-D). aip.orgresearchgate.net These are not just quantitative differences in transition temperatures but qualitative differences in the phase diagram topology, representing one of the largest known isotopic differences in any binary phase diagram. aip.org This isotopic effect is attributed to the different interstitial sites occupied by protium (B1232500) and deuterium (B1214612). In the β-phase, both isotopes occupy octahedral sites, but in the dilute α-phase, they occupy different interstices. osti.gov This difference in site occupancy leads to distinct thermodynamic properties and, consequently, different phase boundaries for the V-H and V-D systems. aip.orgosti.gov For instance, the solvus data for V-H and V-D show a solvus isotope effect, which is explained by the occupation of different interstitial sites in the coexisting phases. osti.gov
High-Pressure Studies of Vanadium-Hydrogen Phase Diagrams
High-pressure studies have revealed the stability of new this compound stoichiometries. First-principles calculations and experimental investigations have explored the V-H phase diagram at pressures up to several hundred gigapascals (GPa). researchgate.netaps.org These studies predict the stability of various vanadium hydrides, including VH, VH_2, VH_3, and VH_5, under high pressure. researchgate.net The application of high pressure can induce phase transitions and alter the electronic properties of these hydrides, with some predicted to exhibit superconductivity. researchgate.net For example, powder X-ray diffraction experiments up to 120 GPa and 4000 K have been used to determine the phase boundary of the body-centered cubic-to-rhombohedral transition in pure vanadium and to establish its melting curve under high pressure. aps.org
Advanced Spectroscopic and Diffraction Probes for this compound Structures
A variety of advanced analytical techniques are employed to elucidate the intricate structures of vanadium hydrides. X-ray diffraction (XRD) is a fundamental tool for identifying the crystal structures of different hydride phases and determining their lattice parameters. arxiv.org In situ XRD allows for the real-time monitoring of phase transformations during hydrogen absorption and desorption cycles. researchgate.netmdpi.com
Neutron scattering techniques, including neutron diffraction and inelastic neutron scattering (INS), are particularly powerful for probing the locations and vibrational dynamics of hydrogen atoms within the vanadium lattice, as hydrogen has a large neutron scattering cross-section. mdpi.comstfc.ac.uk INS, for example, has been used to probe hydrogen interactions in metal hydrides, providing evidence for unexpectedly short hydrogen-hydrogen distances in some systems. stfc.ac.ukempa.ch
Spectroscopic methods also provide valuable insights. Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the diffusion and site occupation of hydrogen in vanadium hydrides. aip.org Electron Paramagnetic Resonance (EPR) spectroscopy can be used to characterize the electronic environment of vanadium ions. nih.gov Additionally, techniques like electron backscatter diffraction (EBSD) can provide microstructural and crystallographic orientation information of the constituent phases in polycrystalline this compound alloys. mdpi.com
| Compound Name | Formula |
| This compound | VH_x |
| Vanadium Monohydride | VH |
| Vanadium Dihydride | VH_2 |
| Chromium | Cr |
| Molybdenum | Mo |
| Zirconium this compound | ZrV_2H_x |
| Lanthanum Hydride | LaH_x |
| Phase | Crystal Structure | Hydrogen Site Occupancy |
| α-phase | Body-Centered Cubic (BCC) | Tetrahedral (T) sites |
| β-phase | Body-Centered Tetragonal (BCT) | Octahedral (O_z) sites |
| VH_2 | Face-Centered Cubic (FCC) | Not specified |
X-ray Diffraction (XRD) Applications in this compound Structural Analysis
X-ray diffraction (XRD) is a fundamental technique for analyzing the crystal structure of materials. In the context of vanadium hydrides, XRD is instrumental in identifying the various phases that form as a function of hydrogen concentration and temperature. The underlying principle of XRD is the scattering of X-rays by the electron clouds of atoms in a crystalline lattice. This scattering results in a diffraction pattern of constructive and destructive interference, which is unique to the crystal structure of the material.
The vanadium-hydrogen system exhibits a series of phase transformations upon hydrogen absorption. jps.jpmdpi.com At low hydrogen concentrations, hydrogen atoms dissolve interstitially in the body-centered cubic (BCC) lattice of vanadium, forming a solid solution known as the α-phase. jps.jp As the hydrogen concentration increases, a transition to the β-phase occurs, which has a body-centered tetragonal (BCT) structure. rsc.orgdoi.org At even higher hydrogen concentrations, a face-centered cubic (FCC) γ-phase can form. researchgate.net
XRD analysis allows for the precise determination of the lattice parameters of these phases. For instance, studies have shown that the lattice parameter of the BCC phase increases with hydrogen absorption. cnr.it Upon transformation to the BCT β-phase, a significant anisotropic expansion of the unit cell is observed. rsc.org Further hydrogenation leading to the FCC γ-phase results in another distinct change in the diffraction pattern. mdpi.com
Researchers utilize XRD to track these phase transformations by observing the appearance, disappearance, and shifting of diffraction peaks. researchgate.netnasa.gov For example, the transition from the α-BCC phase to the β-BCT phase is clearly marked by the splitting of the BCC diffraction peaks into multiple peaks corresponding to the lower symmetry of the BCT structure. Similarly, the formation of the FCC γ-phase is identified by a new set of diffraction peaks. mdpi.com
The data obtained from XRD is not limited to phase identification. Rietveld refinement of the XRD patterns can provide detailed structural information, including lattice parameters, unit cell volume, and atomic positions of the vanadium atoms. mdpi.com This information is crucial for understanding the structural changes that accommodate the interstitial hydrogen atoms.
Table 1: Crystallographic Data of this compound Phases Determined by XRD
| Phase | Hydrogen Content (H/V) | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| α-V | Low | Body-Centered Cubic (BCC) | Im-3m | a ≈ 3.02-3.10 | mdpi.com |
| β-V₂H | ~0.5 | Body-Centered Tetragonal (BCT) | I4₁/amd | a ≈ 3.00, c ≈ 3.30 | iaea.org |
| γ-VH₂ | ~2.0 | Face-Centered Cubic (FCC) | Fm-3m | a ≈ 4.25-4.27 | mdpi.comresearchgate.net |
Neutron Diffraction Studies for Hydrogen Atom Localization in Vanadium Hydrides
While XRD is powerful for determining the structure of the host metal lattice, it is generally insensitive to the positions of hydrogen atoms due to their low scattering cross-section for X-rays. Neutron diffraction, however, is exceptionally well-suited for locating light atoms like hydrogen. This is because neutrons scatter from the atomic nucleus, and the scattering length of hydrogen (and its isotope deuterium) is comparable to that of heavier elements like vanadium. jps.jp
Neutron diffraction studies have been pivotal in determining the specific interstitial sites occupied by hydrogen atoms within the vanadium lattice. In the BCC α-phase, neutron diffraction has shown that hydrogen atoms randomly occupy tetrahedral (T) interstitial sites. jps.jp In the BCT β-phase (V₂H), hydrogen atoms are ordered and occupy a specific set of octahedral (Oz) sites, leading to the tetragonal distortion of the lattice. jps.jprsc.orgiaea.org For the FCC γ-phase (VH₂), hydrogen atoms are found to occupy the tetrahedral interstitial sites. rsc.org
The ability of neutron diffraction to distinguish between hydrogen and its isotope, deuterium (D), has also been valuable. Isotopic differences between the structures of β₁-V₂H and β-V₂D have been observed, with deuterium also occupying octahedral sites but with different distribution functions. iaea.org This isotopic effect can influence the phase diagram and the stability of the hydride phases. jps.jp
Furthermore, inelastic neutron scattering (INS) complements diffraction studies by probing the vibrational modes of the hydrogen atoms. researchgate.net The vibrational frequencies are sensitive to the local environment of the hydrogen atom, providing further confirmation of the occupied interstitial sites. For example, vibrations in octahedral sites occur at lower frequencies than those in tetrahedral sites. researchgate.net
Table 2: Hydrogen/Deuterium Interstitial Sites in Vanadium Hydrides Determined by Neutron Diffraction
| Phase | Crystal Structure | Hydrogen/Deuterium Site | Reference |
| α-phase | Body-Centered Cubic (BCC) | Tetrahedral (T) | jps.jp |
| β-phase (V₂H/V₂D) | Body-Centered Tetragonal (BCT) | Octahedral (Oz) | jps.jpiaea.org |
| γ-phase (VH₂) | Face-Centered Cubic (FCC) | Tetrahedral (T) | rsc.org |
In Situ Diffraction Methodologies for Dynamic Structural Evolution in Vanadium Hydrides
In situ diffraction techniques, utilizing both X-rays and neutrons, are powerful for studying the dynamic structural evolution of vanadium hydrides during processes like hydrogen absorption/desorption and thermal cycling. iaea.orgmdpi.com These methods allow for real-time monitoring of phase transformations as they occur, providing insights into the kinetics and mechanisms of these processes. researchgate.net
In situ XRD experiments can track the changes in the diffraction pattern as a function of temperature, pressure, or time. kit.edu This allows for the direct observation of phase transitions, the formation of intermediate phases, and changes in lattice parameters during hydrogenation or dehydrogenation. mdpi.comresearchgate.netresearchgate.net For example, by performing XRD measurements while heating a vanadium sample in a hydrogen atmosphere, the transition temperatures and the evolution of different hydride phases can be accurately determined. kit.edu
Similarly, in situ neutron diffraction provides a dynamic view of the hydrogen sublattice. rsc.orgdiva-portal.org It allows researchers to follow the ordering of hydrogen atoms into specific interstitial sites during the formation of ordered hydride phases. researchgate.net The combination of in situ neutron diffraction with pressure-composition-temperature (PCT) measurements provides a comprehensive understanding of the relationship between the macroscopic thermodynamic properties and the microscopic structural changes. diva-portal.org
These dynamic studies are crucial for understanding the factors that affect the performance of vanadium-based materials in applications such as hydrogen storage. For instance, in situ studies have been used to investigate the effects of alloying elements on the phase stability and hydrogen sorption kinetics of vanadium hydrides. cambridge.org They have also been employed to study the structural changes that occur during electrochemical hydrogenation. researchgate.net The data from these experiments are essential for developing more efficient and durable hydrogen storage materials.
Electronic Structure and Interatomic Bonding in Vanadium Hydrides
Electronic Band Structure Calculations of Vanadium Hydrides
First-principles calculations are a powerful tool for understanding the electronic band structure of vanadium hydrides. Studies on vanadium dihydride (VH₂), for instance, have explored its crystal structures under varying pressures. For VH₂, two stable phases, the cubic Fm-3m and the orthorhombic Pnma, are both predicted to be metallic based on their calculated electronic band structures. iaea.orgjeol.com This metallic character arises from the presence of electronic bands crossing the Fermi level, indicating no energy gap for electron excitation.
The introduction of hydrogen into the vanadium lattice leads to significant modifications of the host metal's band structure. The primary interaction occurs between the hydrogen 1s orbitals and the vanadium 3d band. This interaction results in the formation of new, low-energy states that are primarily associated with V-H bonding. oxinst.com Theoretical models based on band-structure calculations, which account for the creation of these hydrogen-vanadium bonding states below the Fermi level, show the best agreement with experimental observations. oxinst.com
Density of States (DOS) Analysis for Vanadium-Hydrogen Interactions
Density of States (DOS) analysis provides a more detailed picture of the electronic states' distribution. In vanadium hydrides, the DOS reveals distinct features corresponding to the vanadium-hydrogen interactions.
Calculations for fully hydrogenated vanadium compounds show that DOS peaks at lower energies, specifically between -11 and -3 eV, are the result of bonding between hydrogen and the host vanadium atoms. wikipedia.org These bonding interactions arise from the hybridization of the hydrogen 's' electrons with the 'p' and 'd' electrons of the vanadium atoms. wikipedia.org Near the Fermi energy (zero energy), the DOS is dominated by the vanadium 'd' states. wikipedia.org In the conduction band, at higher energies, the states are populated by a mix of vanadium 'd' states and hydrogen 's' states. wikipedia.org
For specific phases like the cubic (Fm-3m) and orthorhombic (Pnma) structures of VH₂, the total and partial DOS calculations confirm their metallic nature, with contributions from both vanadium and hydrogen states at the Fermi level. iaea.orgjeol.com The analysis of DOS for VH and VH₂ cluster structures further elucidates the electronic interactions, showing characteristic peaks related to V-H bonding. rsc.org
Charge Transfer and Nature of Chemical Bonding in Vanadium Hydrides
The nature of the chemical bond between vanadium and hydrogen is a critical aspect of the electronic structure. Analyses based on Bader charge and the Electron Localization Function (ELF) consistently point towards a significant ionic character in the V-H bond.
Bader charge analysis performed on vanadium hydrides with increasing hydrogen content shows a clear trend of charge transfer from vanadium to hydrogen. jeol.comwikipedia.org As the hydrogen concentration increases, the vanadium atoms become progressively more electron-depleted. wikipedia.org This indicates that electrons are transferred from the vanadium atom to the hydrogen atom, supporting an ionic bonding model where vanadium is cationic and hydrogen is anionic. jeol.com
Table 1: Bader Charge Analysis of Vanadium Hydrides
| Compound Formula | Calculated V Atomic Charge (e) |
|---|---|
| MH₀.₅ | +0.30 |
| MH | +0.64 |
| MH₂ | +1.00 |
Data sourced from reference wikipedia.org. Note: M represents the metallic lattice, which is predominantly vanadium.
This charge transfer leads to the formation of strong ionic bonds between vanadium and hydrogen. The analysis of the Electron Localization Function (ELF) for VH₂ further substantiates that these phases are ionic crystals due to the effective charge transfer from the vanadium atom to the hydrogen atom. jeol.com
Spectroscopic Probes of Electronic States in Vanadium Hydrides
Experimental techniques provide direct probes of the electronic states, offering validation for theoretical models. Soft X-ray emission spectroscopy and Compton scattering have been particularly insightful for vanadium hydrides.
Soft X-ray Emission Spectroscopy (SXES) is a powerful technique for investigating the occupied electronic states of a material. wikipedia.org Measurements of the V-L₃ emission spectra for VHₓ and VDₓ have provided clear evidence of hydrogen's influence on the vanadium 'd' band. iaea.org
Upon hydrogenation, a gradual change in the 'd'-band of vanadium metal is observed. iaea.org Crucially, new hydrogen-induced states appear just below the 'd'-band. iaea.org These states have been consistently located at approximately 7 eV below the Fermi energy for all tested compositions of VHₓ and VDₓ. iaea.org This new feature is interpreted as the formation of bonding states resulting from the interaction between the hydrogen 1s and vanadium 3d orbitals. iaea.org Within the experimental accuracy of the SXES measurements, no significant isotope effects were detected when comparing VHₓ and VDₓ. iaea.org
Compton scattering measures the electron momentum density distribution, providing a sensitive test for different electronic structure models. oxinst.com Compton profile measurements have been performed on polycrystalline samples of VH₀.₇₁ and VD₀.₇₇. oxinst.com
The experimental results were compared against two primary models for the electronic structure of the hydrides:
The Anionic Model: This model assumes that hydrogen forms a negative ion (H⁻) within the metal lattice.
The Bonding State Model: This model, based on band-structure calculations, posits that the introduction of hydrogen creates new V-H bonding states below the Fermi level.
The study concluded that the anionic model does not accurately describe the experimental results for either vanadium hydride or deuteride. oxinst.com The best agreement with the experimental data was achieved using the model that incorporates the formation of hydrogen-vanadium bonding states, which is consistent with the predictions from band-structure calculations and the observations from soft X-ray emission spectroscopy. oxinst.com
Thermodynamics of Vanadium Hydrogen Systems
Pressure-Composition-Temperature (P-C-T) Isotherms and Equilibrium Studies in Vanadium-Hydrogen Systems
Pressure-Composition-Temperature (P-C-T) isotherms are fundamental in understanding the thermodynamic behavior of vanadium-hydrogen systems. These measurements describe the relationship between the hydrogen equilibrium pressure and the hydrogen concentration in the vanadium host metal at a constant temperature. nist.gov An idealized P-C-T curve for a metal-hydrogen system typically shows three regions: a solid solution (α-phase) region at low hydrogen concentrations, a plateau region where the metal hydride (β-phase) coexists with the α-phase, and a metal hydride region at higher hydrogen concentrations. nist.gov
In the vanadium-hydrogen system, several hydride phases can form, including V₂H (β phase), VH (β₂ phase), and VH₂ (γ phase), as well as non-stoichiometric hydrides. researchgate.net The P-C-T isotherms for vanadium show distinct plateaus corresponding to the phase transitions. At near-room temperatures, vanadium can absorb significant amounts of hydrogen. researchgate.net The transition from the solid solution (α-phase) to the monohydride (β-phase) occurs at very low pressures, often below 1 Pa at ambient temperature. frontiersin.org The subsequent transformation to the dihydride (γ-phase) happens at higher pressures, typically in the range of 3-5 bar at low temperatures (room temperature to ~100 °C). researchgate.net
The shape of the P-C-T isotherms is temperature-dependent. As the temperature increases, the plateau pressure for a given phase transition also increases, and the plateau width tends to decrease. nist.gov Above a critical temperature, the distinction between the phases disappears, and the transition becomes continuous. nist.gov
Equilibrium studies using Sieverts-type apparatus are commonly employed to measure these P-C-T curves. jst.go.jpnii.ac.jp For instance, comprehensive thermodynamic studies have been conducted for the V-H system in the temperature range of 246-554°C and pressures from 1-800 Torr. sci-hub.se These studies provide detailed P-C-T relationships that are crucial for determining thermodynamic parameters. sci-hub.se In real systems, the plateaus are often sloped, and hysteresis is observed between the absorption and desorption isotherms, which is also a characteristic feature of vanadium hydrides. nist.gov
| System | Temperature (K) | Phase Transition | Equilibrium Pressure (MPa) |
|---|---|---|---|
| Pure V | 313 | α → β (V₂H) | ~0.001 |
| Pure V | 313 | β → γ (VH₂) | ~0.3-0.5 |
| V-3Al | 393 | Desorption | 25.85 |
| V-3Mn | 393 | Desorption | 14.10 |
| V-3Ru | 393 | Desorption | 28.29 |
| Pure V | 393 | Desorption | 10.91 |
Enthalpy and Entropy Changes Associated with Vanadium Hydride Formation
The formation of vanadium hydrides is an exothermic process, characterized by negative enthalpy (ΔH) and entropy (ΔS) changes. These thermodynamic parameters are crucial for understanding the stability and reversibility of hydrogen storage in vanadium. They can be determined from the P-C-T isotherms by applying the van't Hoff equation: ln(Peq/P₀) = (ΔH/RT) - (ΔS/R), where Peq is the equilibrium pressure, R is the gas constant, and T is the absolute temperature. mdpi.com A plot of ln(Peq) versus 1/T yields a straight line with a slope proportional to ΔH and an intercept related to ΔS. nist.gov
For pure vanadium, the enthalpy of formation for the dihydride (VH₂) is approximately -40 kJ/mol H₂. mdpi.comresearchgate.net The entropy of formation is around -140 J/K·mol H₂. mdpi.comresearchgate.net The entropy change is primarily attributed to the transition of hydrogen from a gaseous state to a solid state within the metal lattice. mdpi.com
Different hydride phases within the V-H system have distinct thermodynamic properties. For example, the β phase (V₂H or VH) is very stable, which means it has a more negative enthalpy of formation compared to the γ phase (VH₂). researchgate.net This high stability of the β phase is a key reason why only about half of the absorbed hydrogen can be reversibly desorbed under practical conditions. mdpi.com
Alloying vanadium with other elements can significantly alter the enthalpy and entropy of hydride formation. For instance, in Ti₁₆V₆₀Cr₂₄₋ₓFeₓ alloys, both the enthalpy and entropy of hydride formation were found to decrease linearly with increasing iron content. mdpi.com This indicates a reduction in the stability of the hydride, which can be beneficial for hydrogen storage applications.
| Compound | Enthalpy of Formation (ΔH) (kJ/mol H₂) | Entropy of Formation (ΔS) (J/K·mol H₂) |
|---|---|---|
| This compound (VH₂) | -40 | -140 |
| Ti₁₆V₆₀Cr₂₄ | -44 | -150 |
| Ti₁₆V₆₀Cr₁₂Fe₁₂ | -35 | -110 |
| Ti₁₆V₆₀Fe₂₄ | -21 | -57 |
| (V₀.₉Ti₀.₁) | -51.79 ± 0.36 | -149.4 ± 1.0 |
| (V₀.₉Ti₀.₁)₀.₉₂₅Fe₀.₀₇₅ | -40.00 ± 2.70 | -136.0 ± 8.1 |
Calorimetric Investigations of Thermodynamic Parameters in Vanadium Hydrides
Calorimetry provides a direct method for measuring the thermodynamic properties of vanadium hydrides, such as the heat of formation and the entropy changes associated with phase transitions. Differential Scanning Calorimetry (DSC) is a technique frequently used for these investigations. researchgate.net
Calorimetric measurements on this compound have been performed to understand the origin of the excess specific heat contributed by hydrogen atoms and the mechanisms of phase transitions. jst.go.jp For instance, studies have shown that the specific heat in the α phase increases linearly with hydrogen concentration. jst.go.jp
DSC experiments on V-H systems reveal endothermic peaks during hydrogen desorption, which correspond to the decomposition of different hydride phases. researchgate.net For example, two distinct endothermic peaks are often observed, corresponding to the transformation of the β phase to the α phase (containing dissolved hydrogen) and then the subsequent release of hydrogen from the α phase to form hydrogen-free vanadium. researchgate.net The temperatures at which these peaks occur and their profiles are sensitive to the presence of alloying elements. researchgate.net
Calorimetric studies have also been used to measure the entropy changes (ΔS) for the β₁-β₂ and β₂-α phase transitions as a function of hydrogen concentration. jst.go.jp These measurements have shown that alloying has a strong effect on the ΔS of the β₁-β₂ transition but a much smaller effect on the β₂-α transition. jst.go.jp This suggests that the ordering of hydrogen atoms in the different phases is significantly influenced by alloying.
In a study of an amorphous vanadium(III) alkyl hydride gel, isothermal calorimetry coupled with a Sieverts apparatus was used to directly measure the enthalpy of H₂ adsorption, which was found to be +0.52 kJ/mol H₂. researchgate.net Another study on V₈₅Ni₁₅ produced by arc melting identified two different hydride phases with dehydrogenation enthalpies of 21 ± 1 kJ/mol and 26 ± 2 kJ/mol. cnr.it
Phase Stability of Vanadium Hydrides
Influence of Alloying Elements on this compound Stability
The phase stability of vanadium hydrides is strongly influenced by the addition of alloying elements. jst.go.jp These elements can alter the thermodynamic properties, such as the enthalpy and entropy of formation, thereby affecting the stability of the different hydride phases. jst.go.jpmdpi.com The effect of alloying can be different for the β (V₂H or VH) and γ (VH₂) phases. jst.go.jp
For instance, the addition of elements like Fe, Ru, and Os to vanadium makes the γ phase (VH₂) most unstable. jst.go.jp In contrast, the stability of the β phase tends to change more monotonously with the position of the alloying element in the periodic table. jst.go.jp The logarithm of the plateau pressures for the β₁ and γ phases has been observed to change almost linearly with the concentration of the alloying element. jst.go.jp
Studies on V-1mol%M and V-3mol%M alloys (where M is a 3d, 4d, or 5d transition metal) have shown that the stability of the γ phase is highly dependent on the alloying element. researchgate.net Elements like Si, Ge, W, Fe, Mo, and Ni have been found to significantly raise the equilibrium dissociation pressure of the dihydride. researchgate.net
In Ti-V-Mn based alloys, the stability of the hydride phase can be significantly reduced by increasing the manganese content. researchgate.net Similarly, in Ti₁₆V₆₀Cr₂₄₋ₓFeₓ alloys, increasing the iron content leads to a linear decrease in both the enthalpy and entropy of hydride formation, indicating a destabilization of the hydride. mdpi.com The addition of 3 at.% of Al, Mn, or Ru to vanadium has been shown to increase the hydrogen desorption pressures at high temperatures, suggesting a slight destabilization of the hydride phases with high hydrogen content. differ.nl First-principles calculations have also shown that the presence of titanium in vanadium can increase the trapping energy for hydrogen, thereby inhibiting its solution and suppressing retention. worldscientific.com
| Alloy System | Effect on Hydride Stability | Observation |
|---|---|---|
| V-M (M = Fe, Ru, Os) | Destabilizes γ phase (VH₂) | Increases equilibrium pressure. jst.go.jp |
| V-M (M = Si, Ge, W, Fe, Mo, Ni) | Destabilizes dihydride | Raises equilibrium dissociation pressure. researchgate.net |
| Ti-V-Mn | Destabilizes hydride with increasing Mn | Reduces stability. researchgate.net |
| Ti₁₆V₆₀Cr₂₄₋ₓFeₓ | Destabilizes hydride with increasing Fe | Decreases enthalpy and entropy of formation. mdpi.com |
| V-3A (A = Al, Mn, Ru) | Destabilizes high-content hydrides | Increases desorption pressure. differ.nl |
| V-Ti | Inhibits H solution | Increases H trapping energy. worldscientific.com |
Pressure Effects on this compound Thermodynamic Stability
High pressure is a critical parameter that influences the thermodynamic stability and can lead to the formation of new, often hydrogen-rich, this compound phases. researchgate.netresearchgate.net First-principles calculations combined with crystal structure prediction algorithms have been used to explore the V-H phase diagram at high pressures, revealing the existence of novel stoichiometries. x-mol.net
Studies have shown that under high pressure, several this compound species such as VH, VH₃, and VH₅ can become thermodynamically stable. researchgate.netresearchgate.net For example, VH₂ is a known stable phase, but at pressures ranging from 150 GPa to 250 GPa, phases like R-3m (VH), Fm-3m (VH₃), and P6/mmm (VH₅) are predicted to be stable. researchgate.netresearchgate.net Further computational studies have predicted the stability of even more V-rich (C222–V₂H, I4/mmm-V₃H₂, C222–V₆H₅) and H-rich (R-3m-V₃H₇, I-42m-V₄H₁₁, Cmmm-VH₁₁) phases at pressures up to 300 GPa. x-mol.net
These high-pressure hydrides are typically metallic and exhibit strong ionic characteristics due to charge transfer from vanadium to hydrogen. researchgate.netresearchgate.net The application of pressure effectively alters the chemical potential of hydrogen, favoring the formation of hydrides with higher hydrogen-to-metal ratios. These high-pressure phases are of significant interest due to their potential for high-temperature superconductivity. researchgate.netresearchgate.netx-mol.net
Non-Stoichiometry and its Impact on this compound Phase Stability
Vanadium is known to form non-stoichiometric hydrides, where the ratio of hydrogen to metal atoms is not a simple integer. researchgate.netaskfilo.comdoubtnut.com This non-stoichiometry arises because hydrogen atoms occupy interstitial sites within the vanadium lattice, and the concentration of hydrogen can vary over a continuous range, forming a solid solution. iucr.org The formation of non-stoichiometric hydrides is a characteristic feature of many d-block and f-block elements. askfilo.comvedantu.com
The phase stability of vanadium hydrides is intrinsically linked to their non-stoichiometric nature. The composition of these hydrides can vary with temperature and pressure. vedantu.com At high temperatures (around 500 K), hydrogen forms a disordered solid solution (α-phase) in the body-centered cubic (b.c.c.) vanadium lattice over a wide composition range (MHₓ with 0 < x ≃ 1). iucr.org At lower temperatures (around 300 K), the composition is typically limited to a non-stoichiometric range of approximately MH₀.₅ to MH₁. iucr.org
Kinetics of Hydrogen Interaction in Vanadium Hydrides
Hydrogen Absorption Kinetics and Reaction Mechanisms in Vanadium Hydrides
The absorption of hydrogen in vanadium is a multifaceted process influenced by temperature, pressure, and the material's microstructure. The initial step involves the physisorption of hydrogen molecules onto the vanadium surface, driven by van der Waals forces. Subsequently, chemisorption occurs, leading to the dissociation of hydrogen molecules into atoms and the formation of metal-hydrogen bonds. These hydrogen atoms then move from the surface into the bulk of the material. frontiersin.org
The kinetics of hydrogen absorption in vanadium and its alloys have been observed to follow different rate-limiting steps depending on the experimental conditions. Studies on vanadium-aluminum alloys have indicated that three-dimensional diffusion is often the intrinsic rate-limiting step for hydrogen absorption. researchgate.net The rate of hydrogen uptake can be significantly enhanced by modifying the material's structure, such as through nanostructuring or the addition of catalytic elements. cambridge.orgtudelft.nl For instance, the creation of vanadium nanoparticles can improve kinetics and lower the apparent activation energy for hydrogen absorption. cambridge.org
The reaction mechanism for hydrogen absorption in vanadium typically involves the initial formation of a solid solution (α-phase), where hydrogen atoms occupy interstitial sites in the body-centered cubic (BCC) lattice of vanadium. As the hydrogen concentration increases, a phase transformation to the β-phase (vanadium hydride) occurs. This transformation involves a change in the crystal structure and is accompanied by an abrupt change in the rate of hydrogen absorption. hbni.ac.in The process can be summarized as follows:
Adsorption and Dissociation: H₂ (gas) → 2H (adsorbed on surface)
Surface to Bulk Diffusion: 2H (adsorbed) → 2H (dissolved in α-phase)
Hydride Formation: V + xH → VHₓ (β-phase)
The kinetics are also influenced by the presence of alloying elements. For example, the addition of titanium and chromium to vanadium can alter the hydrogen absorption properties. hbni.ac.in Similarly, the introduction of nickel can lower the solubility of hydrogen in vanadium. uj.ac.za
Hydrogen Desorption Kinetics and Decomposition Mechanisms in Vanadium Hydrides
The desorption of hydrogen from vanadium hydrides is the reverse process of absorption and is equally complex, involving several potential rate-limiting steps. These steps include the diffusion of hydrogen from the bulk to the surface, the recombination of hydrogen atoms to form molecules on the surface, and the desorption of these molecules into the gas phase. researchgate.net The decomposition of this compound typically proceeds through a sequence of phase transformations. For instance, the γ-phase (dihydride) decomposes to the β-phase (monohydride), which in turn decomposes to the α-phase (solid solution) before elemental vanadium is formed. uj.ac.za
The kinetics of this process are strongly dependent on temperature. hbni.ac.in Studies have shown that the desorption temperature for vanadium hydrides is relatively low, around 40°C for VH₂. scirp.org However, the stability of the β-phase can sometimes hinder complete hydrogen release. uj.ac.za
The apparent activation energy for hydrogen desorption can be influenced by the material's structure and composition. For example, in MgH₂-V nanocomposites, the activation energy for desorption was found to be significantly reduced compared to pure MgH₂. mdpi.com The mechanism of desorption can also change with the material's crystallinity and the presence of defects. acs.org For example, a change from a three-dimensional to a four-dimensional nucleation and growth model has been observed with increased crystallinity, leading to faster desorption kinetics. acs.org
The following table summarizes the activation energies for hydrogen desorption from different vanadium-containing systems.
| System | Activation Energy (kJ/mol) | Reference |
| MgH₂-V (5 at. % V) | 62 | mdpi.com |
| V-Al alloy (x=0) | 79.41 | researchgate.net |
| V-Al alloy (x=1) | 83.56 | researchgate.net |
| MgH₂–V₂O₅ | 56.1 ± 0.2 | acs.org |
Hydrogen Diffusion Mechanisms in Vanadium Hydrides
Hydrogen diffusion in vanadium is remarkably fast compared to other metal hydrides, making it a subject of significant fundamental and practical interest. The diffusion process is complex, involving the movement of hydrogen atoms between interstitial sites within the vanadium lattice.
In the body-centered cubic (BCC) lattice of vanadium, hydrogen atoms can occupy two types of interstitial sites: tetrahedral (T) and octahedral (O) sites. nih.gov First-principles calculations suggest that while hydrogen atoms preferentially occupy T-sites when vibrational effects are ignored, the inclusion of these effects indicates a preference for O-sites in both VH₀.₅ and VH at 0 K. researchgate.net The diffusion of hydrogen occurs as atoms jump between these neighboring interstitial sites.
The activation energy for hydrogen diffusion in vanadium is dependent on the hydrogen concentration. At low concentrations (e.g., c = 0.05 H/V), the activation energy is around 0.10 eV. researchgate.net However, as the concentration increases to 0.2 H/V, the activation energy can rise to 0.5 eV, which is consistent with a change from tetrahedral to octahedral site occupancy. researchgate.net In contrast, some studies using Nuclear Magnetic Resonance (NMR) have observed an increase in activation energy from 87 meV at c = 0.17 H/V to 132 meV at c = 0.65 H/V. This increase is attributed to local strain fields created by the added hydrogen, which distort the energy levels of adjacent sites and reduce tunneling probability.
The table below presents activation energies for hydrogen diffusion in vanadium under different conditions.
| Hydrogen Concentration (H/V) | Activation Energy (eV) | Method | Reference |
| 0.05 | 0.10 | Chemical Diffusion | |
| 0.17 | 0.087 | NMR | |
| 0.2 | 0.5 | Chemical Diffusion | |
| 0.65 | 0.132 | NMR | |
| High Concentration | 0.464 ± 0.008 | Electrical Resistance | researchgate.net |
Quantum effects, such as tunneling, are believed to be important for understanding hydrogen diffusion in vanadium, especially at low and intermediate temperatures, due to the low mass of hydrogen and the short distances between interstitial sites.
Lattice defects, such as vacancies, dislocations, and grain boundaries, play a crucial role in hydrogen diffusion within vanadium hydrides. nih.govresearchgate.net These defects can act as trapping sites for hydrogen atoms, influencing their mobility. researchgate.net For instance, a monovacancy in vanadium has been shown to be capable of trapping multiple hydrogen atoms. researchgate.net The interaction between hydrogen and these defects is a key factor in phenomena like hydrogen embrittlement. researchgate.net
The microstructure of the material significantly affects hydrogen diffusion. Severe plastic deformation techniques, such as high-pressure torsion (HPT) and surface mechanical attrition treatment (SMAT), can introduce a high density of defects and create nanostructured grains. researchgate.net These microstructural changes can activate the material for hydrogen absorption at room temperature but can also hinder desorption. researchgate.net In nanostructured materials, hydrogen diffusion can be different in the grain interiors compared to the grain boundaries. capes.gov.br
The presence of alloying elements also modifies the microstructure and, consequently, hydrogen diffusion. For example, the addition of titanium has been shown to reduce the hydrogen diffusion coefficient, an effect that diminishes with increasing temperature. osti.gov Classical molecular dynamics simulations have shown that hydrogen aggregation can reduce the interaction between edge dislocations in α-phase this compound. researchgate.net
Nanostructuring vanadium has a profound impact on its hydrogen sorption and diffusion properties. In nanostructured vanadium hydrides, prepared by methods like mechanical milling, the hydrogen diffusivity in the intergrain regions is substantially higher than inside the grains at a given temperature. capes.gov.braps.org This is attributed to the disordered nature of the grain boundaries, which provide faster diffusion pathways.
The hydrogen concentration within the grains of nanostructured vanadium decreases as the grain size is reduced. researchgate.netaps.org For instance, as the grain size decreases from 80 nm to 10 nm, the hydrogen-to-vanadium ratio (x) in the grains of β₂-VHₓ decreases from 0.82 to 0.72. researchgate.netaps.org This indicates a modification of the phase boundaries in the V-H system at the nanoscale. capes.gov.braps.org
NMR studies have revealed a distribution of activation enthalpies for hydrogen diffusion in the intergrain regions, with this distribution becoming broader as the grain size decreases. capes.gov.braps.org At large hydrogen concentrations (above 20 at. %), the diffusion coefficient in nanocrystalline vanadium films has been observed to decrease by a factor of a thousand compared to bulk vanadium at low concentrations. researchgate.net This is accompanied by a significant increase in the activation energy for diffusion. researchgate.net
Role of Lattice Defects and Microstructure on Hydrogen Diffusion
Surface Phenomena Governing Hydrogen Sorption Kinetics in Vanadium Hydrides
A common issue hindering hydrogen uptake in vanadium is the formation of a passivating oxide layer on the surface. To overcome this, a thin layer of a catalytic metal, such as palladium (Pd), is often applied to the vanadium surface. researchgate.net This Pd layer facilitates the dissociation of hydrogen molecules into atoms, which then readily diffuse into the vanadium bulk. researchgate.net
Studies on Pd/V composite membranes have shown that the bulk thermodynamic properties of the this compound ultimately govern the desorption process. researchgate.net The surface hydrogen concentration is linked to the permeation behavior, and modeling of this relationship has yielded activation energies for various steps, including dissociation at the Pd surface and diffusion within the membrane. researchgate.net The formation of vanadium nanoparticles, created in-situ by the reduction of oxides like V₂O₅, can also enhance hydrogen sorption kinetics by providing a high surface area and catalytic sites. cambridge.org This nanostructuring, coupled with the high hydrogen permeability of vanadium, can reduce the apparent activation energy for hydrogen release. cambridge.org
The reactivity of the surface is also affected by its preparation. For instance, mechanochemical treatments can modify surface parameters that control chemisorption and hydride nucleation. nih.govresearchgate.net
Isotopic Effects on Hydrogen Sorption and Diffusion Kinetics in Vanadium Systems
The interaction of hydrogen isotopes with vanadium and its alloys reveals significant isotopic effects in both sorption and diffusion kinetics. These effects are not only of fundamental scientific interest, particularly in the context of quantum mechanical behaviors like tunneling and zero-point vibrations, but also have practical implications for hydrogen isotope separation technologies. aip.orgresearchgate.netiaea.org The behavior of the three hydrogen isotopes—protium (B1232500) (H), deuterium (B1214612) (D), and tritium (B154650) (T)—in vanadium systems is distinct, driven by their mass differences.
General Principles of Isotopic Effects in Vanadium
Two primary types of isotope effects are observed in the vanadium-hydrogen system:
Equilibrium Isotope Effect : This thermodynamic effect pertains to the relative stability of the different isotopic hydrides. In many metal-hydrogen systems, the heavier isotope forms a more stable hydride, a phenomenon often termed the "inverse isotope effect". unt.edumdpi.com In the vanadium system, the tritide (B1234025) is more stable than the protide, and tritium is preferentially absorbed into the solid phase from a protium-tritium mixture. iaea.orgunt.edu This is attributed to differences in the zero-point energies of the isotopes in the gaseous and solid phases. mdpi.comresearchgate.net The type of interstitial site occupied by the hydrogen isotope (tetrahedral vs. octahedral) also plays a crucial role in determining the nature of the isotope effect. mdpi.comdiva-portal.org
Kinetic Isotope Effect : This effect relates to the rates of absorption, desorption, and diffusion. Generally, the lighter isotope, protium, diffuses faster than deuterium and tritium. aip.orgiaea.org This is a direct consequence of its lower mass, leading to higher vibrational frequencies and a greater probability of hopping between interstitial sites in the metal lattice. aip.orgaip.org These two effects can be opposing; for instance, while tritium may be thermodynamically favored in the hydride phase, its rate of uptake and release is slower than that of protium. iaea.org
Isotopic Influence on Diffusion
The diffusion of hydrogen isotopes in vanadium is a non-classical process, especially at lower temperatures, where quantum effects become prominent. researchgate.netaip.org Studies comparing the diffusion coefficients of protium (DH), deuterium (DD), and tritium (DT) consistently show that DH > DD > DT.
Research using Gorsky-effect measurements determined the diffusion coefficients for H and D in vanadium over a temperature range of approximately 270°K to 600°K. researchgate.net The results showed that the diffusion coefficients are very large and exhibit a relatively weak exponential temperature dependence. researchgate.net A key finding was that, contrary to classical rate theory, the activation energies for diffusion are isotope-dependent, while the pre-exponential factors are largely independent of the isotope within experimental error. researchgate.net
At room temperature, the ratio of the diffusion coefficients D(¹H)/D(²H) has been reported to be as high as 3.1. researchgate.net This difference becomes more pronounced at lower temperatures due to the increased influence of quantum effects like zero-point vibrations and tunneling. aip.orgaip.org However, as the temperature increases, the kinetic isotope effect diminishes. At high temperatures, the ratio of H/D diffusion rates approaches unity. aip.org
Studies on tritium diffusion in vanadium alloys, such as V-4Cr-4Ti, have also been conducted, providing data on activation energies and pre-exponential factors for the diffusion of the heaviest hydrogen isotope. researchgate.net
| Isotope | Diffusion Constant (D₀) (cm²/s) | Activation Energy (Eₐ) (kJ/mol) | Temperature Range | Reference |
|---|---|---|---|---|
| Protium (H) | 3.1 x 10⁻⁴ | 4.3 | High Temperature | aip.org |
| Deuterium (D) | - | Isotope Dependent | 270 - 600 K | researchgate.net |
| Tritium (T) in V-4Cr-4Ti | 1.8 x 10⁻⁴ | 13.6 | 230 - 573 K | researchgate.net |
Note: The table presents a selection of reported diffusion parameters. Values can vary based on material purity, experimental method, and the specific theoretical model applied.
Isotopic Influence on Sorption and Permeation
The isotopic effect on sorption (solubility) is highly dependent on temperature. At low temperatures (from -63 to 107°C), deuterium has been found to be twice as soluble as hydrogen, though it maintains the same heat of absorption. aip.org This is attributed to differences in zero-point energy. aip.org However, at higher temperatures (500 to 700°C), studies on TiC-coated vanadium membranes found that protium and deuterium exhibited virtually identical solubility. aip.orgaip.org
Permeation, which is a product of both diffusivity and solubility, is also subject to significant isotopic effects. In permeation experiments through vanadium-based membranes at temperatures between 600 and 700°C, protium permeated faster than deuterium. aip.orgaip.org The H/D separation factor (the ratio of their permeances) was observed to decrease with increasing temperature, a direct consequence of the diminishing kinetic isotope effect on diffusion at higher temperatures. aip.org
| Temperature (°C) | H/D Separation Factor (α) |
|---|---|
| 600 | 1.34 ± 0.09 |
| 650 | 1.27 ± 0.10 |
| 700 | 1.15 ± 0.07 |
Data from permeation tests on TiC-coated vanadium membranes. aip.orgaip.org
The interplay between the kinetic and equilibrium isotope effects is critical in processes designed for isotope separation, such as pressure swing adsorption (PSA) and temperature cycling processes. iaea.orgtandfonline.comosti.gov For instance, in PSA studies using this compound, operating conditions determine which isotope effect dominates. iaea.orgtandfonline.com Short, rapid cycles tend to be controlled by the kinetic isotope effect, leading to an enrichment of the faster-diffusing protium in the gas phase (and thus tritium enrichment in the product). iaea.org Conversely, long cycles that allow the system to approach equilibrium are controlled by the equilibrium isotope effect, where the thermodynamically favored heavier isotope (tritium) is preferentially held in the this compound phase. iaea.orgunt.edu
Computational and Theoretical Investigations of Vanadium Hydrides
Density Functional Theory (DFT) Applications for Vanadium Hydrides
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the vanadium-hydrogen system to predict various properties. DFT calculations are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP). who.intdiffer.nl These calculations often employ the projector augmented wave (PAW) method and the generalized gradient approximation (GGA) with functionals such as the Perdew-Burke-Ernzerhof (PBE). differ.nlresearchgate.net
DFT is instrumental in determining the stable and metastable phases of vanadium hydrides by optimizing crystal structures and calculating their total energies. differ.nldiva-portal.org These calculations help in understanding the site occupancy of hydrogen within the vanadium lattice and the resulting structural transformations.
Phase Stability: At ambient pressure, DFT calculations have been used to investigate the stability of various vanadium hydride phases, including the body-centered cubic (bcc) α-phase, the body-centered tetragonal (bct) β-phase (V₂H), and the face-centered cubic (fcc) γ-phase (VH₂). differ.nlcompphys.cn For instance, calculations have shown that in the β-phase, hydrogen atoms preferentially occupy octahedral (O) sites. researchgate.net
High-Pressure Phases: Under high pressure, DFT combined with crystal structure prediction algorithms has revealed novel, hydrogen-rich stoichiometries. researchgate.netacs.org For example, stable phases like VH₃, VH₅, and VH₈ have been predicted at pressures ranging from 0 to 200 GPa. researchgate.netacs.org A transition from the cubic Fm-3m phase of VH₂ to an orthorhombic Pnma structure is predicted at approximately 47-49 GPa. compphys.cnresearchgate.netresearchgate.net
Formation Energy: DFT is used to calculate the formation energy of hydrides, which indicates their stability. For example, the calculated enthalpy of formation for VH₂ is in good agreement with experimental values. differ.nl Alloying elements can alter these formation energies; for instance, adding elements like Al, Mn, or Ru has been shown to slightly destabilize hydride phases with high hydrogen content. differ.nl
Table 1: Predicted High-Pressure Phases of Vanadium Hydrides
| Pressure (GPa) | Stable Stoichiometry | Predicted Crystal Structure |
|---|---|---|
| 0 - 13 | VH | Orthorhombic (Cccm) |
| 13 - 100 | VH | Rhombohedral (R3m) |
| > 29 | VH₂.₅ | Orthorhombic (Ibam) |
| 47.36 - 49 | VH₂ | Orthorhombic (Pnma) |
| > 50 | VH₃ | Orthorhombic (Fmmm) |
| > 127 | VH₃ | Cubic (Fm-3m) |
| 200 | VH₅ | Hexagonal (P6₃/mmm) |
| 200 | VH₈ | Monoclinic (C2/m) |
This table is based on data from multiple DFT and crystal structure prediction studies. compphys.cnresearchgate.netacs.orgresearchgate.net
The electronic structure, including the density of states (DOS) and charge distribution, is crucial for understanding the bonding nature and stability of vanadium hydrides.
Bonding and Charge Transfer: Bader charge analysis based on DFT calculations reveals a significant charge transfer from vanadium to hydrogen atoms, indicating a strong ionic character in the V-H bond. differ.nlacs.org As the hydrogen content increases, the V atoms become more depleted of electrons. differ.nl For example, in V–3Al hydrides, the calculated Bader charges for Al were +0.27 e in V₃₁AlH₁₆, +0.94 e in V₃₁AlH₃₂, and +2.30 e in V₃₁AlH₆₄. differ.nl
Density of States (DOS): The calculated DOS for vanadium hydrides shows that they are metallic. researchgate.netacs.org The electronic states near the Fermi level are typically dominated by the V 3d orbitals, with contributions from H 1s orbitals at lower energies, confirming the V-H bonding interaction. researchgate.net Alloying can modify the electronic structure; for instance, adding elements can weaken the V-H interaction, which may improve hydrogen desorption properties. researchgate.net
Electron Localization Function (ELF): ELF calculations provide a visual representation of the bonding. In VH₂, these calculations show charge accumulation around the H atoms, consistent with the formation of hydride ions (H⁻) and an ionic interaction with vanadium. researchgate.net
Phonon calculations are essential for determining the dynamical stability of predicted structures and for deriving thermodynamic properties.
Dynamical Stability: The absence of imaginary frequencies in the calculated phonon dispersion curves across the entire Brillouin zone indicates that a crystal structure is dynamically stable. researchgate.net This analysis has been used to confirm the stability of predicted high-pressure phases of vanadium hydrides, such as the Fm-3m phase of VH₂ at 0 GPa and the Pnma phase at 100 GPa. researchgate.net
Thermodynamic Properties: Phonon calculations allow for the determination of thermodynamic functions like the zero-point energy (ZPE). diva-portal.orgosti.gov Including ZPE corrections is important for accurately calculating formation energies and diffusion barriers. osti.govresearcher.life The phonon density of states (PHDOS) can be projected onto individual atoms (V and H) to understand their respective contributions to the vibrational modes. researchgate.net For example, in VH₂, the lower frequency acoustic modes are dominated by the heavier V atoms, while the higher frequency optical modes are primarily due to the vibrations of the lighter H atoms. researchgate.net
Electronic Structure Predictions for Vanadium-Hydrogen Compounds
Ab Initio Molecular Dynamics and Path-Integral Molecular Dynamics Simulations
While DFT calculations are typically performed at 0 K, ab initio molecular dynamics (AIMD) allows for the study of atomic motion at finite temperatures. Path-integral molecular dynamics (PIMD) extends this by incorporating nuclear quantum effects, which are particularly important for light elements like hydrogen.
Diffusion Studies: AIMD has been used to study the diffusion of hydrogen in vanadium. diva-portal.orgdiva-portal.org These simulations can map the movement of hydrogen atoms between different interstitial sites (tetrahedral and octahedral) and calculate diffusion coefficients. diva-portal.org The effect of lattice distortions, such as tetragonal distortion, on hydrogen diffusion has also been investigated using AIMD. diva-portal.org
Structural Properties at Finite Temperature: Machine learning potentials trained on DFT data have been used in molecular dynamics simulations to predict the time-averaged structure of phases like β-VH, correctly showing the body-centered tetragonal structure with hydrogen in octahedral sites, a result that static DFT calculations alone cannot fully reproduce. researchgate.net
Nuclear Quantum Effects: PIMD simulations are crucial for accurately capturing properties influenced by the quantum nature of protons, such as lattice parameters and thermal properties. arxiv.org For example, PIMD simulations combined with machine-learned potentials have successfully reproduced the experimentally observed isotope effect on the lattice parameter of lithium hydride, demonstrating the power of this approach for hydrides in general. arxiv.org
Nudged Elastic Band (NEB) Method for Hydrogen Diffusion Pathway Analysis
The Nudged Elastic Band (NEB) method is a widely used technique for finding the minimum energy path (MEP) and determining the energy barrier for the diffusion of atoms from one stable site to another.
Diffusion Barriers: The NEB method, often implemented within a DFT framework (e.g., CI-NEB in VASP), has been used to calculate the energy barriers for hydrogen diffusion in bulk vanadium and on its surfaces. who.intresearchgate.net For diffusion on the V(100) surface, the barrier for an H atom to move from a hollow site to a bridge site and then to another hollow site was calculated to be 0.383 eV. who.int
Influence of Alloying and Defects: NEB calculations have shown that substitutional atoms can significantly alter diffusion barriers. For example, Ti substitution in this compound has been found to reduce the hydrogen diffusion coefficient. osti.gov The presence of vacancies can also affect diffusion; hydrogen diffusion in vanadium carbide, for instance, is shown to occur via neighboring carbon vacancies with a barrier of 0.63–0.78 eV. researchgate.net
Crystal Structure Prediction Algorithms (e.g., CALYPSO) for Novel this compound Structures
To explore the vast landscape of possible crystal structures, particularly under extreme conditions like high pressure, ab initio structure prediction methods are employed.
CALYPSO and USPEX: Methods like Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) and Universal Structure Predictor: Evolutionary Xtallography (USPEX) have been instrumental in predicting novel, stable this compound phases. compphys.cnresearchgate.netcalypso.cn These algorithms, which require only the chemical composition and external pressure as input, have successfully predicted stoichiometries such as VH₃, VH₅, and VH₈ at high pressures. compphys.cnresearchgate.netacs.org
Discovery of New Phases: Combining these prediction algorithms with first-principles DFT calculations for structural relaxation and energy evaluation has led to the construction of comprehensive pressure-composition phase diagrams for the V-H system. compphys.cn This combined approach has uncovered numerous stable phases, including Cccm-VH, Ibam-VH₂.₅, and Pna21-ZrH₄ (in a related system), demonstrating its power in materials discovery. compphys.cnresearchgate.net
Advanced Research Directions and Emerging Areas in Vanadium Hydrides
Defect Chemistry and its Fundamental Impact on Vanadium Hydride Properties
The study of defect chemistry is crucial to understanding and tailoring the properties of vanadium hydrides. Point defects, such as vacancies (an atom missing from a lattice site) and interstitials (an atom occupying a site that is normally vacant), fundamentally influence the material's behavior. mdpi.comchalmers.se In vanadium and its alloys, zero-dimensional defects like vacancies and interstitials are common, especially after processes like irradiation, and they readily interact with solute or impurity atoms. mdpi.com
First-principles calculations, a powerful theoretical tool, have been employed to investigate these atomic-level interactions. mdpi.com Such studies have revealed that defects can act as nucleation sites for hydrogen, either by trapping hydrogen or by impeding its diffusion. mdpi.com The interaction between hydrogen atoms in the vanadium lattice is complex, involving both elastic interactions from lattice distortion and electronic interactions from changes in the electronic structure. mdpi.com While there is a weak attraction between interstitial hydrogen atoms, it is not strong enough to cause self-clustering in the bulk material. mdpi.com Instead, vacancy clusters are believed to be necessary for the formation of hydrogen molecules within the vanadium lattice. mdpi.com
The presence of defects significantly impacts the mechanical and electronic properties of vanadium hydrides. For instance, interstitial impurities like oxygen and nitrogen can strengthen vanadium through solid solution strengthening, but at high concentrations, they can reduce ductility. mdpi.com The interaction of these interstitial impurities with radiation-induced point defects can also influence the formation of voids. mdpi.com Furthermore, the addition of a single proton and electron from a hydrogen atom acts as a simple yet significant elemental perturbation to the electronic structure of the metal, affecting electron transport and optical properties. researchgate.net This highlights the intricate relationship between defect chemistry and the macroscopic properties of vanadium hydrides, making it a vital area of ongoing research.
Mechanisms of Isotope Separation in Vanadium-Hydrogen Systems
Vanadium-based systems exhibit promising characteristics for the separation of hydrogen isotopes, a critical process in nuclear technology for applications such as heavy water moderation in fission reactors and fuel for fusion reactors. iaea.org The separation primarily relies on isotopic effects, where different isotopes of an element exhibit different behaviors. In the vanadium-hydrogen system, both equilibrium and kinetic isotope effects play a role. iaea.org
At equilibrium, heavier hydrogen isotopes like deuterium (B1214612) (D) and tritium (B154650) (T) are absorbed more readily by vanadium than protium (B1232500) (H). iaea.org This "equilibrium isotope effect" forms the basis for separation techniques like temperature swing adsorption (TSA) and pressure swing adsorption (PSA). iaea.orgresearchgate.net These processes typically involve two columns where the different affinities of the isotopes for the this compound are exploited under varying temperature or pressure conditions. iaea.org
Interestingly, vanadium displays a unique property concerning the site occupancy of hydrogen isotopes. Protium atoms tend to occupy octahedral interstitial sites in the body-centered cubic (bcc) lattice of vanadium, while deuterium atoms show a preference for tetrahedral sites. researchgate.net This difference in site preference significantly influences the diffusion and solubility of the isotopes, contributing to the separation effect. researchgate.net
Kinetic isotope effects, which are based on the different rates of absorption and desorption of the isotopes, also contribute to separation. iaea.org While kinetic isotope effects generally result in smaller separation factors for lighter elements, they are still significant in the vanadium-hydrogen system. iaea.org Studies have shown that protium permeates faster than deuterium through vanadium-based membranes, with the separation factor being temperature-dependent. aip.org For instance, in one study using titanium carbide-coated vanadium membranes, the H/D separation factor decreased from 1.34 to 1.15 as the temperature increased from 600 to 700 °C. aip.org
Research into optimizing these separation processes is ongoing. Single-column pressure swing processes have been explored, which are controlled by a kinetic isotope effect and can yield larger stage separation factors compared to two-column systems. iaea.org The development of advanced materials, such as vanadium alloys and superpermeable membranes, continues to be a focus for enhancing the efficiency and cost-effectiveness of hydrogen isotope separation. researchgate.netresearchgate.net
Catalytic Applications of Vanadium Hydrides (e.g., Ammonia (B1221849) Synthesis, Dehydrogenation Reactions)
Vanadium hydrides are emerging as versatile catalysts in a range of chemical transformations, most notably in ammonia synthesis and dehydrogenation reactions. ontosight.airesearchgate.net Their catalytic activity stems from their unique electronic structures and their ability to facilitate the breaking and forming of chemical bonds. researchgate.net
In the crucial industrial process of ammonia synthesis, vanadium-based catalysts have shown significant promise. researchgate.net Recent research has highlighted the potential of this compound as a single-phase catalyst for this reaction. researchgate.net The catalytic activity is often linked to the ability of the material to store and release hydrogen and to facilitate the cleavage of the strong dinitrogen (N≡N) bond. researchgate.net Some studies propose that bulk diffusion mechanisms within the hydride (and nitride) structure are key to their catalytic function, suggesting that more open crystal structures could lead to enhanced activity. researchgate.net
Beyond ammonia synthesis, vanadium and its compounds, including hydrides, are effective catalysts for hydrogenation and dehydrogenation reactions. researchgate.netscilit.com These reactions are fundamental in organic synthesis and in the production of various chemicals. The catalytic performance of vanadium oxides in these reactions is attributed to their high surface area and redox properties. researchgate.net While much of the research has focused on vanadium oxides, the principles can often be extended to understand the catalytic behavior of vanadium hydrides.
The development of novel vanadium-based catalysts is an active area of research. For example, vanadium complexes with specific organic ligands have been shown to effectively catalyze the conversion of dinitrogen to ammonia and hydrazine (B178648) under mild conditions. researchgate.net Furthermore, doping other materials with vanadium can enhance their catalytic performance for reactions like the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER), which are critical for energy conversion and storage technologies. acs.org The ongoing exploration of vanadium hydrides and related materials is poised to deliver new and more efficient catalytic systems for a variety of important chemical processes.
Influence of Interstitial Impurities and Alloying on this compound System Behavior
The properties of this compound systems are highly sensitive to the presence of interstitial impurities and the addition of alloying elements. mdpi.com These modifications can significantly alter the thermodynamics, kinetics, and mechanical properties of the hydrides, making this a critical area of research for tailoring these materials for specific applications like hydrogen storage. researchgate.net
Interstitial Impurities:
Interstitial elements such as oxygen (O), nitrogen (N), and carbon (C) have a profound effect on the behavior of vanadium. mdpi.com Due to vanadium's high affinity for these elements, they can readily occupy interstitial sites in the lattice. mdpi.com This can lead to solid solution strengthening, where the impurities increase the hardness and strength of the material. mdpi.com However, high concentrations of these impurities, particularly O and N, can embrittle the vanadium, reducing its ductility. mdpi.com Nitrogen has been found to be a more effective strengthening agent than oxygen. mdpi.com These impurities also interact with other defects in the crystal, such as vacancies, which can influence the nucleation of voids and the formation of precipitates. mdpi.com
Alloying:
Alloying vanadium with other metals is a common strategy to modify its hydrogen storage properties. researchgate.net Elements like titanium (Ti) and chromium (Cr) are frequently used to create V-Ti-Cr alloys. researchgate.netresearch.csiro.au The addition of these elements can alter the phase stability of the hydrides, influence hydrogen solubility, and affect the kinetics of hydrogen absorption and desorption. researchgate.net For instance, alloying can help to overcome the high thermal stability of the β-phase this compound (V₂H), which normally limits the reversible hydrogen storage capacity at room temperature. researchgate.net
The goal of much of this research is to develop alloys with optimized properties, such as high hydrogen storage capacity, fast kinetics, and improved resistance to pulverization during hydrogen cycling. researchgate.net The table below summarizes the effects of some common alloying elements and impurities on this compound systems.
| Element/Impurity | Effect on this compound System |
| Titanium (Ti) | Often added to improve hydrogen storage properties and form V-Ti-Cr alloys. researchgate.netresearch.csiro.au |
| Chromium (Cr) | Used in conjunction with Ti to create alloys with desirable hydrogen storage characteristics. researchgate.netresearch.csiro.au |
| Iron (Fe) | Investigated as an alloying element in V-Ti-M systems. osti.gov |
| Manganese (Mn) | Studied for its potential to modify the thermodynamic properties of vanadium hydrides. osti.gov |
| Aluminum (Al) | Explored as an alloying addition in V-Ti-M systems. osti.gov |
| Oxygen (O) | Acts as an interstitial impurity, increasing strength but reducing ductility at high concentrations. mdpi.com |
| Nitrogen (N) | A more effective strengthening interstitial impurity than oxygen, but also reduces ductility. mdpi.com |
| Carbon (C) | An interstitial impurity that can interact with other defects and influence material properties. mdpi.com |
The intricate interplay between alloying elements and interstitial impurities presents both challenges and opportunities for the design of advanced this compound materials. A deeper understanding of these interactions is essential for the development of materials with tailored properties for a variety of applications.
Development of Advanced In Situ Characterization Techniques for Dynamic Processes in Vanadium Hydrides
Understanding the dynamic processes that occur within vanadium hydrides during hydrogen absorption and desorption is critical for optimizing their performance, particularly for applications like hydrogen storage. diva-portal.org To this end, the development of advanced in situ characterization techniques, which allow for the observation of these processes as they happen, is a major research focus. diva-portal.org
Traditional ex situ methods, where the material is analyzed after the hydrogenation process, can be limited because hydrogen may be lost during the transfer and analysis. In situ techniques overcome this limitation by allowing for analysis while the sample is in a controlled environment, such as under a hydrogen atmosphere.
Several advanced techniques are being developed and applied to study vanadium hydrides in situ:
Ion Beam Analysis (IBA): Techniques like Nuclear Reaction Analysis (NRA) are powerful for quantitatively probing hydrogen concentration and its depth profile. diva-portal.org The development of specialized gas cells allows for IBA to be performed while the sample is immersed in a gaseous environment, enabling real-time studies of hydrogen uptake and release. diva-portal.org
X-ray Diffraction (XRD): In situ XRD is used to study the structural changes and phase transformations that occur in vanadium hydrides during hydrogenation. diva-portal.org This provides crucial information on the formation of different hydride phases and changes in the crystal lattice.
Optical Techniques: The optical properties of vanadium hydrides, such as transmittance, are correlated with hydrogen concentration. diva-portal.org In situ optical measurements can therefore provide a non-destructive way to monitor the hydrogenation process.
Atom Probe Tomography (APT): While traditionally an ex situ technique, recent developments have demonstrated the feasibility of analyzing hydrides charged ex situ in a pressurized cell. arxiv.org This allows for three-dimensional imaging of hydrogen distribution at the atomic scale, providing insights into hydrogen trapping at interfaces and defects. arxiv.org
Inelastic Neutron Scattering (INS): This technique is used to measure the phonon density of states, which provides information about the vibrational dynamics of hydrogen in the lattice. researchgate.net In situ INS can reveal how these dynamics change during hydrogen absorption and desorption.
The combination of these in situ techniques provides a comprehensive picture of the dynamic processes in vanadium hydrides. This fundamental understanding is essential for engineering new materials with improved hydrogen storage properties, such as faster kinetics and greater stability. The ongoing development of these advanced characterization methods will continue to drive progress in the field of metal hydrides.
Q & A
Q. What are the established methods for synthesizing high-purity vanadium hydride for controlled experimental studies?
this compound (VH₂) synthesis requires precise control of hydrogenation conditions. Common methods include:
- Gas-phase hydrogenation : Vanadium alloys (e.g., V–5Cr, V–5Ti) are arc-melted under argon, cold-rolled, and hydrogen-doped at 450°C under 0.5–0.8 MPa H₂ pressure. Post-treatment involves vacuum annealing to remove residual stresses .
- Thermal decomposition : Tetraphenyl vanadium is hydrogenated to form aryl hydride gels, with purity verified via XRD and TGA .
- High-purity powder synthesis : Ultrafine VH₂ (99% purity) is produced via controlled hydrogen absorption/desorption cycles, with particle sizes monitored via TEM (2–20 nm) .
Key parameters : Temperature (25–700°C), hydrogen pressure (0.05–1 MPa), and post-synthesis characterization (XRD, TEM, XPS) to confirm phase purity .
Q. Which characterization techniques are most effective for analyzing the structural and electronic properties of this compound phases?
- Transmission electron microscopy (TEM) : Resolves lattice expansion (6–10% increase) and hydride-matrix interfaces, critical for studying β-VH₂ precipitation .
- X-ray diffraction (XRD) : Identifies phase transitions (e.g., bcc → body-centered tetragonal) and quantifies lattice parameters (e.g., β-VH₂: a = 2.98 Å, c = 3.36 Å) .
- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states (e.g., V⁴⁺ in hydride gels) and bonding environments .
- In situ synchrotron studies : Track real-time hydrogen absorption/desorption kinetics and phase transformations under controlled pressures (0.05–1 MPa) .
Q. How does the crystal structure of β-vanadium hydride differ from the parent vanadium matrix, and what analytical methods confirm this?
β-VH₂ forms via martensitic transformation from the bcc vanadium matrix, resulting in a body-centered tetragonal structure. Key differences include:
- Lattice distortion : Expansion along the c-axis (3–5%) due to hydrogen interstitial occupancy .
- Interface analysis : TEM reveals {112}〈111〉 shear systems and habit planes near (2̄27) in the parent matrix, consistent with martensitic theory .
- Complementary strains : Measured via shape strain analysis (0.12–0.15 magnitude) and electron diffraction patterns .
Advanced Research Questions
Q. What mechanisms explain the catalytic activity of this compound in hydrogenation/dehydrogenation reactions?
this compound catalyzes reactions via a two-electron redox cycle, as shown by:
- Spectroscopic evidence : EPR and XAS confirm persistent V³⁺ hydride formation during H₂ activation .
- Isotopic labeling : Deuterium incorporation experiments exclude σ-bond metathesis, supporting heterolytic H–H bond cleavage .
- Kinetic studies : Rate dependencies align with a redox mechanism involving V³⁺/V⁵⁺ intermediates, distinct from precious-metal catalysts .
Q. How do stress conditions influence the precipitation and reorientation of this compound phases?
- Critical stress thresholds : Hydride reorientation requires 30–50% of vanadium’s yield stress (180–280 K), measured via tensile testing .
- Crack propagation : Hydrogen accumulation generates stacking faults and hydride clusters, accelerating fracture under cyclic loading (in situ SEM studies) .
- Triaxial stress effects : Hydrides resist precipitation above stress-free temperatures, suggesting stress-dependent phase stability .
Q. What experimental and computational approaches resolve contradictions in reported hydrogen storage capacities of this compound systems?
Discrepancies arise from alloying effects and impurity interactions. Mitigation strategies include:
- In situ synchrotron XRD : Directly observes phase boundaries and hydrogen diffusion rates in V–MgH₂ composites .
- DFT calculations : Models H adsorption energies on V surfaces (e.g., −1.2 eV for (100) planes) to predict storage capacities .
- Controlled doping : Adding Cr/Ti suppresses impurity-driven phase instability, improving reproducibility .
Q. How does hydrogen concentration affect phase transformation kinetics in this compound, and what models describe this behavior?
- Avrami kinetics : Hydrogen concentration (50–500 ppm) dictates nucleation rates (n ≈ 1.5) and growth modes during β-VH₂ precipitation .
- Phase-field modeling : Simulates hydride morphology (plate-like vs. dendritic) based on H diffusivity (D ≈ 10⁻¹² m²/s at 300°C) .
- In situ DSC : Measures enthalpy changes (ΔH ≈ −75 kJ/mol H₂) during dehydrogenation, correlating with H₂ release rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
